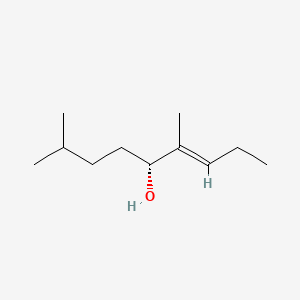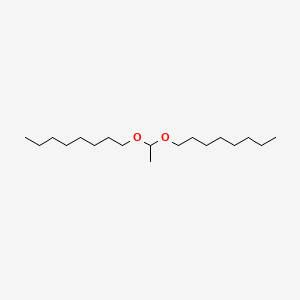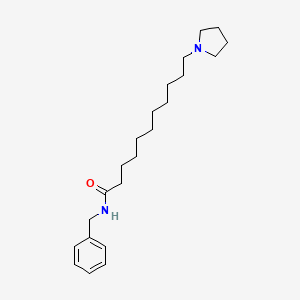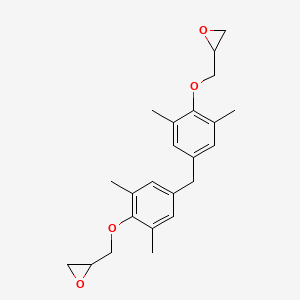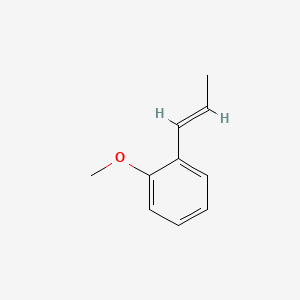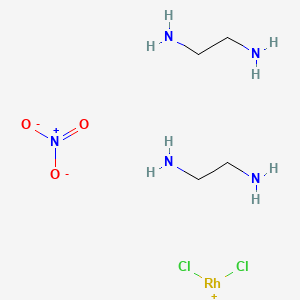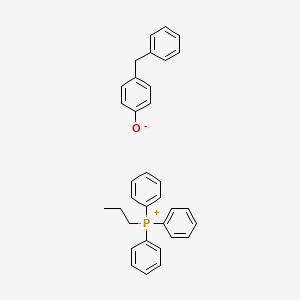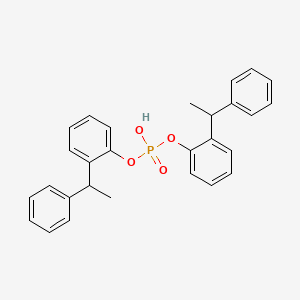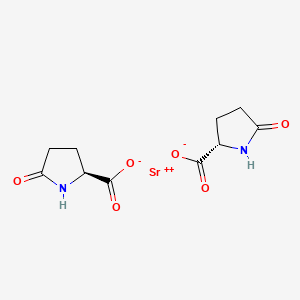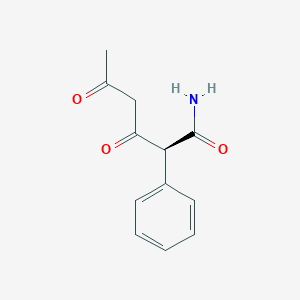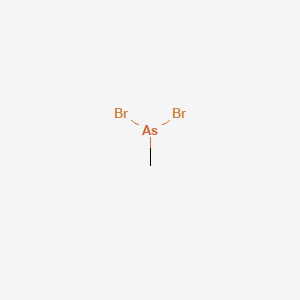
Methylarsine dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylarsine dibromide is an organoarsenic compound with the chemical formula CH₃AsBr₂. It is also known as methyl dibromoarsine. This compound is characterized by the presence of a methyl group attached to an arsenic atom, which is further bonded to two bromine atoms. This compound is a colorless to pale yellow liquid and is known for its volatility and reactivity .
Métodos De Preparación
Methylarsine dibromide can be synthesized through various methods. One common synthetic route involves the reaction of methylarsine with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
CH3AsH2+Br2→CH3AsBr2+H2
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Methylarsine dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form methylarsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
CH3AsBr2+H2O2→CH3AsO3H2+Br2
-
Reduction: : Reduction of this compound can lead to the formation of methylarsine. This reaction often requires reducing agents such as lithium aluminum hydride.
CH3AsBr2+LiAlH4→CH3AsH2+LiBr+AlBr3
-
Substitution: : this compound can undergo substitution reactions where the bromine atoms are replaced by other groups. For example, reaction with sodium methoxide can yield methylarsine dimethoxide.
CH3AsBr2+2NaOCH3→CH3As(OCH3)2+2NaBr
These reactions highlight the versatility of this compound in various chemical transformations .
Aplicaciones Científicas De Investigación
Methylarsine dibromide has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science. Some notable applications include:
-
Chemistry: : this compound is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organoarsenic compounds and can be used in the preparation of arsenic-containing polymers and materials.
-
Biology: : In biological research, this compound is studied for its interactions with biomolecules. It is used to investigate the effects of arsenic compounds on cellular processes and to understand the mechanisms of arsenic toxicity.
-
Environmental Science: : this compound is used in studies related to the environmental fate and transport of arsenic compounds. It helps in understanding the behavior of arsenic in different environmental matrices, such as soil and water .
Mecanismo De Acción
The mechanism of action of methylarsine dibromide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Comparación Con Compuestos Similares
Methylarsine dibromide can be compared with other similar organoarsenic compounds, such as dimethylarsine bromide and trimethylarsine. These compounds share some similarities in their chemical structure and reactivity but also exhibit unique properties.
-
Dimethylarsine Bromide (CH₃)₂AsBr: : This compound has two methyl groups attached to the arsenic atom and one bromine atom. It is less reactive compared to this compound due to the presence of an additional methyl group.
-
Trimethylarsine (CH₃)₃As: : Trimethylarsine has three methyl groups attached to the arsenic atom and no bromine atoms. It is more volatile and less reactive compared to this compound.
The unique reactivity and properties of this compound make it a valuable compound for various applications in scientific research and industrial processes .
Propiedades
Número CAS |
676-70-0 |
|---|---|
Fórmula molecular |
CH3AsBr2 |
Peso molecular |
249.76 g/mol |
Nombre IUPAC |
dibromo(methyl)arsane |
InChI |
InChI=1S/CH3AsBr2/c1-2(3)4/h1H3 |
Clave InChI |
RXFWSEDXSMDNEI-UHFFFAOYSA-N |
SMILES canónico |
C[As](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


